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molecular formula C10H16O3 B8357949 6,6-Diethoxy-hex-4-yn-3-one

6,6-Diethoxy-hex-4-yn-3-one

Cat. No. B8357949
M. Wt: 184.23 g/mol
InChI Key: VMBBWDSWLMNZHY-UHFFFAOYSA-N
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Patent
US08404859B2

Procedure details

6,6-Diethoxy-hex-4-yn-3-ol (4.30 g, 23.1 mmol) was dissolved in dichloromethane (200 ml) and treated with activated MnO2 (50 g) at rt for 15 h. The reaction mixture was filtered through a plug of celite and Na2SO4. The filtrated was concentrated under reduced pressure and purified by flash chromatography with 0-20% EtOAc in hexane to afford the desired product (1.46 g, 34% yield).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 g
Type
catalyst
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:11][CH2:12][CH3:13])[C:5]#[C:6][CH:7]([OH:10])[CH2:8][CH3:9])[CH3:2]>ClCCl.O=[Mn]=O>[CH2:12]([O:11][CH:4]([O:3][CH2:1][CH3:2])[C:5]#[C:6][C:7](=[O:10])[CH2:8][CH3:9])[CH3:13]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)OC(C#CC(CC)O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of celite and Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography with 0-20% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C#CC(CC)=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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